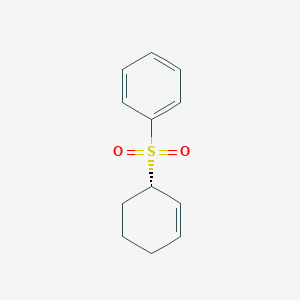

(S)-3-(Phenylsulfonyl)cyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

171868-69-2 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31g/mol |

IUPAC Name |

[(1S)-cyclohex-2-en-1-yl]sulfonylbenzene |

InChI |

InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m1/s1 |

InChI Key |

DIHRJKGTAFQMJV-GFCCVEGCSA-N |

SMILES |

C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1CC=C[C@H](C1)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of S 3 Phenylsulfonyl Cyclohexene

Role of the Sulfonyl Moiety in Reaction Dynamics

Versatile Leaving Group in Substitution and Elimination Reactions

The phenylsulfonyl group is an effective leaving group, analogous to halides and tosylates, in both nucleophilic substitution and elimination reactions. Its ability to stabilize a negative charge through resonance and the inductive effect of the sulfonyl moiety makes the conjugate base, benzenesulfinate (B1229208), a stable species.

Nucleophilic Substitution Reactions:

(S)-3-(Phenylsulfonyl)cyclohexene undergoes allylic substitution reactions with various nucleophiles. These reactions typically proceed via an SN2 or SN2' mechanism, with the stereochemical outcome being highly dependent on the nature of the nucleophile and the reaction conditions. For instance, organocuprates have been shown to be effective for the allylic substitution of similar sulfonyl-containing systems.

A notable application of the phenylsulfonyl group as a leaving group is in the tungsten-mediated synthesis of trisubstituted cyclohexenes. wikipedia.org In this methodology, a tungsten-coordinated phenyl sulfone complex undergoes sequential protonation and nucleophilic additions. The sulfonyl group is ultimately displaced by a third nucleophile, demonstrating its utility as a leaving group in a complex, stereocontrolled synthesis. wikipedia.org

| Nucleophile (Nu) | Reaction Conditions | Product(s) | Yield (%) | Reference |

| LiDMM | THF, -78 °C to rt | Substituted cyclohexene (B86901) | 75 | wikipedia.org |

| TBAB | THF, -78 °C to rt | Substituted cyclohexene | 68 | wikipedia.org |

| NaCN | THF, -78 °C to rt | Substituted cyclohexene | 85 | wikipedia.org |

Table 1: Examples of Nucleophilic Substitution on a Phenylsulfonyl-Cyclohexene System. Note: These reactions were performed on a tungsten-coordinated derivative.

Elimination Reactions:

The phenylsulfonyl group can be eliminated from this compound to form a diene. This elimination is typically base-induced and follows an E2 mechanism, which requires an anti-periplanar arrangement of the proton to be removed and the leaving group. The regioselectivity of the elimination is influenced by the substitution pattern of the cyclohexene ring and the steric bulk of the base used. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can favor the elimination pathway over substitution.

Stereodirecting Group in Cycloadditions and Other Stereoselective Transformations

The phenylsulfonyl group in this compound can exert significant stereochemical control in various transformations, particularly in cycloaddition reactions. Its steric bulk and electronic properties can influence the facial selectivity of approaching reagents.

Diels-Alder Reactions:

In Diels-Alder reactions, this compound can act as a chiral dienophile. The phenylsulfonyl group can direct the approach of the diene to one face of the cyclohexene ring, leading to the formation of a specific diastereomer of the bicyclic product. The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the sulfonyl group, which blocks one face of the dienophile, and potential electronic interactions.

Analogous systems, such as 2-(phenylsulfonyl)-1,3-dienes, have been shown to be effective directing groups in Diels-Alder reactions, favoring the formation of "para" adducts with high regioselectivity. This highlights the powerful directing nature of the phenylsulfonyl group in cycloadditions.

| Diene | Reaction Conditions | Major Product Diastereomer | Diastereomeric Excess (%) | Reference |

| Cyclopentadiene | Toluene, 130 °C | endo | >95 | Analogous System |

| Danishefsky's Diene | Sealed tube, 110 °C | endo | >90 | Analogous System |

Table 2: Representative Stereoselectivity in Diels-Alder Reactions of Phenylsulfonyl-Substituted Cycloalkenes. Note: Data is based on analogous systems to illustrate the directing effect of the phenylsulfonyl group.

The stereodirecting influence of the sulfonyl group extends to other stereoselective transformations as well. For example, the epoxidation of the double bond in this compound is expected to occur from the face opposite to the bulky phenylsulfonyl group, leading to the formation of a single major diastereomer of the epoxide. This principle of steric control is a common strategy in asymmetric synthesis.

Applications of S 3 Phenylsulfonyl Cyclohexene in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The inherent, single-enantiomer nature of (S)-3-(Phenylsulfonyl)cyclohexene makes it an exemplary chiral building block. In synthetic chemistry, a chiral building block is a pre-made, enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product. This strategy is fundamental to modern asymmetric synthesis, particularly in the creation of pharmaceuticals and natural products where specific 3D arrangements of atoms are crucial for biological activity.

Precursor to Enantiopure Cyclic and Acyclic Compounds

The reactivity of this compound allows it to serve as a versatile precursor for a wide array of both cyclic and acyclic compounds that retain high enantiopurity. The phenylsulfonyl group can act either as an activating group for the double bond or as a leaving group, enabling a diverse set of transformations.

The phenylsulfonyl group is an excellent leaving group in the presence of suitable nucleophiles, making this compound a valuable substrate for stereospecific allylic substitution reactions. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C1 or C3 position, leading to a variety of chiral allylic derivatives.

Furthermore, a metal-free protocol has been developed for synthesizing allylic sulfones that contain an aldehyde functionality. nih.gov This method involves the nucleophilic attack of methoxide (B1231860) on sulfone-containing 1,3-enynes, leading to structurally complex δ,δ-dimethoxy allylic sulfones. nih.gov These products serve as versatile platforms for further functionalization in medicinal chemistry and drug development. nih.gov

Table 1: Representative Transformations to Allylic Derivatives

| Reagent/Catalyst | Product Type | Description |

| Organocuprates (R₂CuLi) | Allylic Alkylation Product | The nucleophilic cuprate (B13416276) attacks the double bond, displacing the phenylsulfonyl group to form a new C-C bond. |

| Grignard Reagents (RMgX) | Allylic Alkylation Product | In the presence of a copper catalyst, Grignard reagents can achieve similar allylic substitutions. |

| Soft Nucleophiles | Allylic Substitution Product | Nucleophiles like azides or secondary amines can displace the sulfone group, creating chiral allylic amines and other derivatives. |

Beyond simple substitutions, this compound is a key starting material for creating more elaborate and optically active carbocyclic systems. The existing ring can be expanded, contracted, or further functionalized while preserving the original chirality. For instance, reactions that modify the double bond, such as epoxidation or dihydroxylation, followed by ring-opening reactions, can lead to highly functionalized acyclic chains with multiple stereocenters. Alternatively, intramolecular reactions can be designed to form new rings, leading to bicyclic or spirocyclic systems that are valuable in medicinal chemistry. The synthesis of functionalized thiahelicenes, for example, demonstrates how complex carbocyclic and heterocyclic structures can be built up from simpler, functionalized precursors. mdpi.com

Construction of Functionalized Cyclohexene (B86901) and Cyclohexane (B81311) Scaffolds

The phenylsulfonyl group in this compound activates the double bond towards a variety of transformations, enabling the direct installation of functional groups onto the six-membered ring. This allows for the construction of densely functionalized cyclohexene and, after reduction, cyclohexane scaffolds.

Key transformations include:

Epoxidation: The electron-withdrawing nature of the sulfone facilitates the epoxidation of the double bond. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with controlled stereochemistry.

Michael Addition: The double bond is susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles. This reaction allows for the stereocontrolled formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position, leading to highly functionalized cyclohexane derivatives.

Diels-Alder Reactions: While the sulfone-activated double bond can act as a dienophile, the diene itself can participate in cycloaddition reactions, leading to complex bicyclic scaffolds. An economical and environmentally friendly synthesis of 2-(phenylsulfonyl)-1,3-cyclohexadiene (B11560) has been developed, highlighting the utility of these scaffolds. nih.gov

These methods provide robust access to poly-functionalized six-membered rings, which are common structural motifs in natural products and pharmaceutical agents.

Utility in Diversity-Oriented Synthesis and Scaffold Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse molecules. nih.govcam.ac.uk The goal is to explore new areas of "chemical space" to find novel biologically active compounds. cam.ac.uk this compound is an ideal starting material for DOS because a single, readily available chiral molecule can be converted into a wide variety of different molecular scaffolds through a branching reaction pathway. cam.ac.uk

Starting from this compound, different reagents and reaction conditions can be applied to trigger distinct chemical transformations. For example:

One reaction pathway might involve allylic substitution to create a library of compounds with varying side chains.

A second pathway could use the double bond for cycloaddition reactions, generating a family of bicyclic products. nih.gov

A third pathway might involve oxidation and ring cleavage to produce a set of diverse acyclic molecules.

This approach allows for the efficient production of libraries of stereochemically complex and diverse compounds from a common precursor. nih.govsouralgroup.com Such libraries are invaluable for screening against biological targets to identify new hit compounds for drug development programs. The ability to systematically create varied and three-dimensional structures makes this building block a key player in the modern search for new therapeutics. nih.govmdpi.com

Derivatization Strategies and Post Synthetic Modifications of S 3 Phenylsulfonyl Cyclohexene

Chemical Transformations of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond within the cyclohexene ring is a primary site for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most fundamental transformations is epoxidation . The reaction of (S)-3-(phenylsulfonyl)cyclohexene with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The stereochemical outcome of this reaction is of significant interest. The bulky phenylsulfonyl group can direct the epoxidizing agent to the opposite face of the double bond, leading to a diastereoselective transformation.

Another important class of reactions involves dihydroxylation . Both syn- and anti-dihydroxylation can be achieved using different reagents. For instance, treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) results in syn-dihydroxylation, affording a diol with the two hydroxyl groups on the same face of the ring. Conversely, a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide can lead to the anti-diol. The regioselectivity and stereoselectivity of these reactions are influenced by the directing effect of the phenylsulfonyl group.

Hydrogenation of the double bond provides access to the corresponding saturated cyclohexane (B81311) derivative, (S)-3-(phenylsulfonyl)cyclohexane. This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction is crucial for synthesizing derivatives where the cyclohexene ring's planarity is removed, leading to a flexible six-membered ring.

Furthermore, the double bond can participate in various cycloaddition reactions . For example, a Diels-Alder reaction with a suitable diene could be envisioned, although the electron-withdrawing nature of the sulfonyl group might render the double bond less reactive as a dienophile. Radical additions across the double bond also represent a potential avenue for functionalization.

A summary of common transformations of the cyclohexene double bond is presented in the table below.

| Reaction Type | Reagents | Product Type | Stereochemical Consideration |

| Epoxidation | m-CPBA | Epoxide | Diastereoselective (anti to sulfonyl group) |

| syn-Dihydroxylation | OsO₄, NMO | syn-Diol | Diastereoselective |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti-Diol | Diastereoselective |

| Hydrogenation | H₂, Pd/C | Saturated Cyclohexane | Retention of stereochemistry at C3 |

Functional Group Interconversions Involving the Sulfonyl Moiety

The phenylsulfonyl group is not merely a stereodirecting group but also a versatile functional handle that can be modified or replaced. These transformations significantly expand the synthetic utility of the chiral scaffold.

A key transformation is the reductive cleavage of the carbon-sulfur bond . This can be achieved using various reducing agents, such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂). This reaction is particularly valuable as it allows for the removal of the sulfonyl group after it has served its purpose in directing stereoselective reactions, leading to a product devoid of the sulfur moiety.

The sulfonyl group can also be a precursor to other sulfur-containing functionalities. While direct reduction to a sulfide (B99878) or thiol can be challenging, multi-step sequences are possible. For instance, reduction to a sulfinic acid followed by further transformations could be explored.

Furthermore, the phenyl ring of the sulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents on the aromatic ring. This can be useful for tuning the electronic properties or for introducing further points of attachment for more complex structures.

The table below summarizes key functional group interconversions involving the sulfonyl moiety.

| Reaction Type | Reagents | Product Type | Significance |

| Reductive Desulfonylation | Na/Hg, SmI₂ | Alkane | Removal of the chiral auxiliary |

| Aromatic Substitution | e.g., Br₂, FeBr₃ | Substituted Phenylsulfone | Modification of electronic properties |

Retention of Stereochemical Integrity During Derivatization

A paramount consideration in all derivatization strategies of this compound is the retention of stereochemical integrity at the C3 stereocenter. The value of this chiral building block lies in its ability to transfer its chirality to the newly formed products.

Reactions that directly involve the stereocenter, such as nucleophilic substitution at C3, are generally avoided as they can lead to racemization or inversion of configuration. The majority of successful derivatization strategies focus on reactions at the double bond or the sulfonyl group, which are remote from the stereocenter.

For reactions occurring at the double bond, the phenylsulfonyl group acts as a powerful stereodirecting group. Its steric bulk effectively shields one face of the cyclohexene ring, forcing incoming reagents to attack from the less hindered face. This results in a high degree of diastereoselectivity, where the newly introduced functional groups have a specific spatial relationship with the existing sulfonyl group. This concept is central to the use of this compound in asymmetric synthesis.

In the case of modifications to the sulfonyl group itself, such as reductive cleavage, the conditions are generally chosen to be mild enough not to affect the stereochemistry at the adjacent carbon atom. The stability of the C-S bond under many reaction conditions ensures that the stereocenter remains intact throughout the synthetic sequence.

The principle of stereochemical retention is fundamental to the application of this chiral sulfone in the synthesis of enantiomerically pure compounds. The predictable nature of its stereodirecting influence allows for the reliable construction of complex chiral molecules. masterorganicchemistry.com A reaction that is stereoselective favors the formation of one stereoisomer over another. masterorganicchemistry.comslideshare.net In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org Many of the derivatizations of this compound are designed to be highly stereoselective, ensuring the transfer of chirality.

Computational Chemistry Studies of S 3 Phenylsulfonyl Cyclohexene

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a important tool for mapping the potential energy surfaces of chemical reactions involving (S)-3-(Phenylsulfonyl)cyclohexene. By calculating the energies of reactants, products, and intermediate structures, DFT can illuminate the most probable reaction pathways.

A key aspect of elucidating a reaction pathway is the identification and characterization of transition states. DFT calculations are instrumental in determining the geometry and energy of these transient structures, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy barrier, is a critical parameter for predicting reaction rates. For instance, in a hypothetical nucleophilic addition to the double bond of this compound, DFT can be employed to calculate the energy profile of the reaction.

Note: The values presented are hypothetical and for illustrative purposes, but are representative of typical DFT calculations for such reactions.

Beyond energy calculations, DFT provides a means to probe the electronic structure of the molecules involved in a reaction. researchgate.net Analysis of the electron density, molecular orbitals, and electrostatic potential can offer a detailed picture of the bonding changes that occur during a chemical transformation. researchgate.net For example, in the nucleophilic addition to this compound, electronic structure calculations can reveal the polarization of the C=C bond by the electron-withdrawing phenylsulfonyl group, thereby explaining the regioselectivity of the attack. Natural Bond Orbital (NBO) analysis can further quantify the interactions between the orbitals of the nucleophile and the electrophilic centers of the cyclohexene (B86901) ring. researchgate.net

Theoretical Investigations of Stereoselectivity and Conformation

The stereochemical outcome of reactions involving this compound is of paramount importance, given its chiral nature. Theoretical methods are invaluable for predicting and understanding the stereoselectivity and the conformational preferences of this molecule.

The cyclohexene ring in this compound is not planar and exists in various conformations, with the pseudo-chair being the most stable. The bulky phenylsulfonyl group can occupy either a pseudo-axial or a pseudo-equatorial position. Computational studies, such as those employing the B3LYP functional with a suitable basis set, can predict the relative stabilities of these conformers. researchgate.net Generally, the conformer with the bulky substituent in the pseudo-equatorial position is favored to minimize steric strain. sapub.org

Note: The values are illustrative and represent a typical energy difference found in substituted cyclohexene systems.

The stereoselectivity of reactions, such as epoxidation or dihydroxylation of the double bond, can also be rationalized through computational modeling. By calculating the transition state energies for the attack of a reagent from the two different faces of the cyclohexene ring, the preferred direction of attack and thus the major diastereomer formed can be predicted. nih.govsaskoer.ca

Application of Molecular and Quantum Mechanics in Understanding Reactivity

Both molecular mechanics (MM) and quantum mechanics (QM) play crucial roles in understanding the reactivity of this compound. While MM methods are excellent for conformational analysis of large systems, QM methods, particularly DFT, provide detailed electronic information that is key to understanding chemical reactivity.

Conceptual DFT introduces a range of reactivity descriptors that can be calculated to predict the behavior of a molecule. researchgate.net These indices, such as electrophilicity, nucleophilicity, and the Fukui function, help to identify the most reactive sites within the molecule. researchgate.net For this compound, the electron-withdrawing nature of the phenylsulfonyl group is expected to increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.

Note: These values are qualitative descriptors derived from conceptual DFT.

By combining these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and the development of new applications for this versatile compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The contemporary research landscape concerning (S)-3-(Phenylsulfonyl)cyclohexene is predominantly focused on its application as a key intermediate in asymmetric synthesis. The phenylsulfonyl group serves a dual purpose: it acts as an effective activating group for various transformations and as a reliable leaving group, which can be removed under mild conditions. This has made it a staple in the stereocontrolled synthesis of a variety of natural products and other biologically relevant molecules.

A significant area of its application is in cycloaddition reactions. For instance, derivatives such as chiral dienyl sulfoxides, which can be generated from related sulfolene precursors, undergo highly selective Diels-Alder reactions. researchgate.net The stereochemical outcome of these reactions is often remarkably well-controlled by the sulfoxide (B87167) moiety. researchgate.net Furthermore, the synthesis of specific natural products, including indolizidine alkaloids like (−)-209D and (−)-167B, has been successfully achieved by leveraging the chirality of sulfoxide and sulfone intermediates, followed by reductive desulfonylation. researchgate.net The strategic use of this chiral synthon underscores its importance in providing access to enantiomerically enriched compounds that are otherwise challenging to synthesize.

Emerging Synthetic Methodologies and Reactivity Patterns

While established methods for the synthesis and application of this compound exist, the field is continuously evolving. Emerging synthetic methodologies are geared towards enhancing efficiency and stereoselectivity. Researchers are actively developing novel catalytic systems to produce chiral sulfoxides and sulfones with high enantiomeric excess. researchgate.net

New reactivity patterns are also a major focus of current investigations. The deprotonation of related chiral sulfolenes followed by alkylation has been shown to proceed with high regioselectivity, opening pathways to a variety of substituted chiral dienes. researchgate.netresearchgate.net These dienes, in turn, are valuable partners in both thermal and Lewis acid-catalyzed Diels-Alder reactions, demonstrating good regio-, stereo-, and enantioselectivity. researchgate.netresearchgate.net

Moreover, the development of photocatalytic methods for C(sp3)-H functionalization represents a frontier in organic synthesis. nih.gov Recent advancements in dual asymmetric photocatalysis, combining a chiral catalyst with an organophotocatalyst, have enabled the three-component asymmetric sulfonylation of cycloalkanes. nih.gov This strategy, which involves the insertion of sulfur dioxide, allows for the direct functionalization of inexpensive starting materials to create valuable α-C chiral sulfones with high regioselectivity and enantioselectivity. nih.gov Such innovative approaches could be adapted to broaden the synthetic utility of cyclohexene-based sulfones.

Untapped Potential in Chiral Cyclohexene (B86901) Synthesis and Applications

Despite the progress made, the full potential of this compound and related chiral synthons is far from realized. A significant opportunity lies in expanding their application to a wider array of complex molecular targets. The cyclohexene framework is a common motif in numerous natural products and pharmaceuticals, and this building block provides a powerful tool for their stereocontrolled synthesis.

The exploration of synergistic catalysis, combining chiral Lewis bases and Brønsted acids, has shown promise in the asymmetric synthesis of other chiral organosulfur compounds and could be applied to develop new, highly efficient routes to cyclohexenyl sulfones and their derivatives. sioc-journal.cn This strategy leverages hydrogen bonding to pre-organize substrates, offering a high degree of control over the reaction environment. sioc-journal.cn

Furthermore, the vast chemical space of reactions involving this chiral synthon remains to be explored. Investigating its reactivity with a broader scope of nucleophiles, electrophiles, and radical species could unlock novel synthetic transformations. The application of these methodologies to the late-stage functionalization of bioactive molecules is a particularly promising avenue, offering a way to generate analogues of existing drugs with potentially improved properties. nih.gov The development of new catalytic processes that utilize the unique reactivity of chiral cyclohexenyl sulfones will undoubtedly lead to more sustainable and efficient pathways for producing valuable enantiopure compounds for the pharmaceutical and agrochemical industries.

Q & A

Q. What are the established synthetic routes for (S)-3-(Phenylsulfonyl)cyclohexene, and what key reaction conditions optimize yield and enantiomeric purity?

- Methodological Answer : The synthesis of sulfonylated cyclohexene derivatives often involves multi-step protocols. For example:

- Stepwise sulfonylation : React cyclohexene derivatives with phenylsulfonyl chloride (C₆H₅SO₂Cl) under basic conditions (e.g., triethylamine in CH₂Cl₂) to introduce the sulfonyl group .

- Stereochemical control : Use chiral catalysts or enantioselective reagents to achieve the (S)-configuration. Asymmetric hydrogenation or enzymatic resolution may be applied post-synthesis to enhance enantiomeric purity.

- Key conditions : Optimize reaction temperature (e.g., reflux in MeOH) and stoichiometry to minimize side reactions like over-sulfonylation or racemization .

Q. How can researchers confirm the presence of the cyclohexene double bond and sulfonyl group in this compound?

- Methodological Answer :

- Double bond verification :

- Bromine test : Add bromine (Br₂) in CCl₄; decolorization indicates alkene presence .

- NMR spectroscopy : Observe characteristic vinyl proton signals (δ 5.0–6.0 ppm in ¹H NMR) and sp² carbon signals (δ 120–140 ppm in ¹³C NMR) .

- Sulfonyl group identification :

- IR spectroscopy : Detect strong S=O stretching vibrations near 1150 cm⁻¹ and 1350 cm⁻¹ .

- Mass spectrometry : Look for fragment ions corresponding to the sulfonyl moiety (e.g., m/z = 141 for C₆H₅SO₂⁺) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear N95 masks, gloves, and eyeshields due to potential dust inhalation and skin irritation .

- Ventilation : Use fume hoods to avoid exposure to volatile byproducts.

- Waste disposal : Classify the compound as WGK 3 (highly hazardous to water) and follow institutional guidelines for sulfonylated waste .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- The (S)-configuration creates a chiral environment that directs nucleophiles (e.g., benzyl mercaptan) to attack specific faces of the cyclohexene ring.

- Experimental design : Compare reaction kinetics and diastereoselectivity between (S)- and (R)-enantiomers using HPLC or chiral column chromatography .

- Case study : In Horner–Wadsworth–Emmons olefination, the sulfonyl group acts as an electron-withdrawing group, enhancing electrophilicity at the β-carbon .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger’s Maestro suite to model binding affinities with proteins. Preprocess the ligand with Epik to account for protonation states .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes using Desmond or GROMACS. Focus on sulfonyl group interactions with polar residues (e.g., lysine, arginine) .

Q. What strategies mitigate side reactions during the sulfonylation of cyclohexene derivatives to synthesize this compound?

- Methodological Answer :

- Reagent selection : Use mild bases (e.g., Et₃N) instead of strong bases to prevent elimination or ring-opening side reactions .

- Temperature control : Conduct reactions at 0–25°C to avoid thermal decomposition.

- Workup optimization : Quench excess sulfonyl chloride with aqueous NaHCO₃, and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.